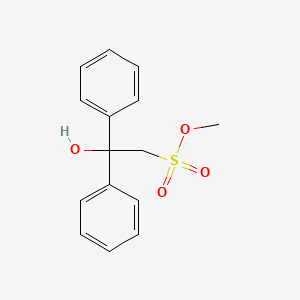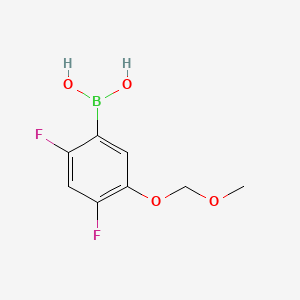
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-6-methoxyphenol with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)aldehyde or (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)carboxylic acid.
Reduction: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- (3-(Benzyloxy)-2-fluorophenyl)methanol
- (3-(Benzyloxy)-6-methoxyphenyl)methanol
- (3-(Benzyloxy)-2-fluoro-4-methoxyphenyl)methanol
Comparison: Compared to its analogs, (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H15FO3 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
YALILBLRSNDUPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
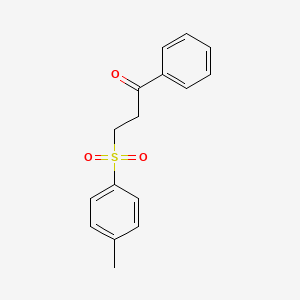
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
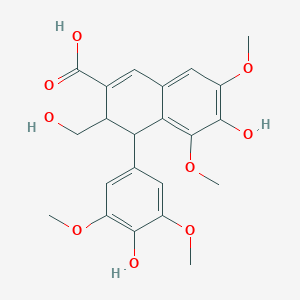
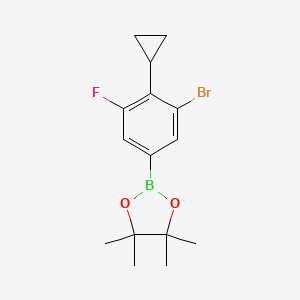
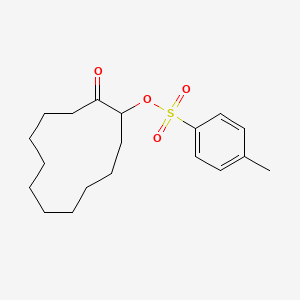
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

